molecular formula C10H10BNO4S B060507 1-(Phenylsulfonyl)pyrrole-2-boronic acid CAS No. 165071-70-5

1-(Phenylsulfonyl)pyrrole-2-boronic acid

Cat. No.: B060507
CAS No.: 165071-70-5
M. Wt: 251.07 g/mol
InChI Key: YNZZJEOSBKZERV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole-2-boronic acid is a heterocyclic compound that features both a phenylsulfonyl group and a boronic acid moiety attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pyrrole-2-boronic acid can be synthesized via lithiation of 1-(phenylsulfonyl)pyrrole followed by reaction with a boron-containing reagent. The lithiation process typically involves the use of a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran at low temperatures. The lithiated intermediate is then treated with a boron reagent, such as trimethyl borate, to yield the desired boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)pyrrole-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Phenylthiol derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

1-(Phenylsulfonyl)pyrrole-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrole-2-boronic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The phenylsulfonyl group can act as a directing group, facilitating specific reactions at the pyrrole ring.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Lacks the boronic acid moiety but shares the phenylsulfonyl group.

    Pyrrole-2-boronic acid: Contains the boronic acid moiety but lacks the phenylsulfonyl group.

    1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride: Contains an additional sulfonyl chloride group, offering different reactivity.

Uniqueness: 1-(Phenylsulfonyl)pyrrole-2-boronic acid is unique due to the presence of both the phenylsulfonyl and boronic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in various chemical applications .

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZZJEOSBKZERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434226
Record name 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165071-70-5
Record name 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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